6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one
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Overview
Description
6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethylsulfonyl group at the 6th position and a methyl group at the 4th position on the quinolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, such as the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced at the 4th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The ethylsulfonyl group can be introduced at the 6th position by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be employed in studies investigating the biological activities of quinolinone derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets, helping to elucidate the mechanisms of action of related compounds.
Industrial Applications: It may find use in the synthesis of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl)-4-methylquinolin-2(1H)-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
6-(Ethylsulfonyl)-4-chloroquinolin-2(1H)-one: Similar structure but with a chloro group at the 4th position instead of a methyl group.
6-(Ethylsulfonyl)-4-phenylquinolin-2(1H)-one: Similar structure but with a phenyl group at the 4th position instead of a methyl group.
Uniqueness
6-(Ethylsulfonyl)-4-methylquinolin-2(1H)-one is unique due to the specific combination of the ethylsulfonyl and methyl groups on the quinolinone core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-ethylsulfonyl-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-17(15,16)9-4-5-11-10(7-9)8(2)6-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKZQKDBGQCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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